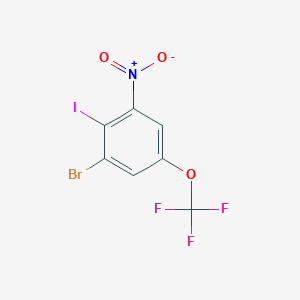

1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene” is a complex organic compound. It contains a benzene ring which is a six-membered ring with alternating double bonds, and it has bromo, iodo, nitro, and trifluoromethoxy functional groups attached to it .

Molecular Structure Analysis

The molecular structure of “this compound” would consist of a benzene ring with bromo, iodo, nitro, and trifluoromethoxy functional groups attached to it. The exact positions of these groups on the benzene ring would depend on the specific synthesis process .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on the specific arrangement of its functional groups. For example, “1-Bromo-3-(trifluoromethoxy)benzene” has a molecular weight of 241.01, a refractive index of 1.462, and a density of 1.62 g/mL at 25 °C .Scientific Research Applications

BITNB has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic compounds, including polymers, polyesters, polyamides, and polyurethanes. BITNB has also been used in the synthesis of pharmaceuticals, including antibiotics and antifungals. BITNB has been used in the synthesis of dyes, pigments, and catalysts, and it has been used to modify proteins and nucleic acids. BITNB has also been used in the synthesis of compounds with potential therapeutic applications, such as anti-cancer agents and anti-inflammatory drugs.

Mechanism of Action

Target of Action

It’s known that halogenated compounds often interact with various enzymes and receptors in the body, altering their function .

Mode of Action

For instance, bromo and iodo groups are often involved in electrophilic aromatic substitution reactions . The nitro group can participate in reduction reactions, and the trifluoromethoxy group can influence the compound’s reactivity and stability .

Biochemical Pathways

It’s known that halogenated compounds can influence various biochemical pathways, depending on their specific targets and mode of action .

Pharmacokinetics

The presence of halogen atoms (bromine and iodine) and the nitro group can potentially influence these properties, affecting the compound’s bioavailability .

Result of Action

The compound’s reactivity suggests it could potentially alter cellular processes by interacting with various biomolecules .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene. Factors such as temperature, pH, and the presence of other chemicals can affect the compound’s reactivity and stability .

Advantages and Limitations for Lab Experiments

The advantages of using BITNB in laboratory experiments include its low cost, its low toxicity, and its wide range of applications. Additionally, BITNB is relatively easy to work with, and it can be used in a variety of reactions. However, there are some limitations to using BITNB in laboratory experiments. For example, BITNB is not very stable, and it can be easily decomposed by heat or light. Additionally, BITNB can react with other compounds and can be difficult to store and handle.

Future Directions

The future of BITNB is promising. Researchers are currently working to develop new methods for synthesizing BITNB, as well as new ways to use the compound in laboratory experiments. Additionally, researchers are working to better understand the biochemical and physiological effects of BITNB, as well as its potential therapeutic applications. Finally, researchers are also exploring the potential of BITNB as a catalyst in various reactions, as well as its potential to act as an inhibitor of certain enzymes.

Synthesis Methods

BITNB can be synthesized through a variety of methods, including the Sandmeyer reaction, the Williamson ether synthesis, and the Grignard reaction. The Sandmeyer reaction is a two-step process that involves the reaction of an aryl halide with copper(I) chloride and a base, followed by the reaction of the resulting aryl diazonium salt with a nucleophile. The Williamson ether synthesis is a three-step process that involves the reaction of an alkoxide with a halide, followed by the reaction of the resulting alkyl halide with a nucleophile, and finally the reaction of the resulting alkyl halide with a base. The Grignard reaction is a two-step process that involves the reaction of an alkyl halide with magnesium, followed by the reaction of the resulting Grignard reagent with a nucleophile.

properties

IUPAC Name |

1-bromo-2-iodo-3-nitro-5-(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrF3INO3/c8-4-1-3(16-7(9,10)11)2-5(6(4)12)13(14)15/h1-2H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIQNFLUWRVNIRS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])I)Br)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrF3INO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.90 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-cyano-1,2-dimethylpropyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2925447.png)

![N-(4-Diethylamino-phenyl)-2-(4-hydroxy-5,7-dimethyl-pyrido[2,3-d]pyrimidin-2-ylsulfanyl)-acetamide](/img/structure/B2925452.png)

![(E)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2925454.png)

![4-({2-[(Carboxymethyl)sulfanyl]acetyl}amino)benzenecarboxylic acid](/img/structure/B2925457.png)

![1-[4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidine-1-carbonyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2925458.png)

![4-(N,N-diisobutylsulfamoyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2925460.png)

![2-ethoxy-N-(3-(3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzamide](/img/structure/B2925461.png)

![[5-(4-Ethylphenyl)-14-methyl-7-{[(4-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2925464.png)

![2,2-Difluoro-3-(4-fluorophenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2925465.png)

![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-3-methyl-7-(3-oxobutan-2-yl)purine-2,6-dione](/img/structure/B2925467.png)

![2-(4-{[(Anilinocarbonyl)oxy]imino}piperidino)-3-chloro-5-(trifluoromethyl)pyridine](/img/structure/B2925470.png)